"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" basic properties
"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" basic properties
An In-depth Technical Guide on the Core Properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
This technical guide provides a comprehensive overview of the fundamental properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical properties, and spectral characteristics, and provides a detailed, plausible experimental protocol for its synthesis.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and Related Compounds
| Property | Value (Predicted/Inferred for Target Compound) | Reference Compound: Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate[1] | Reference Compound: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2] |
| Molecular Formula | C₁₅H₂₁NO₄S | C₁₀H₁₉NO₄S | C₁₃H₁₈N₂O₄S |
| Molecular Weight | 295.39 g/mol | 249.33 g/mol | 298.35 g/mol |
| Appearance | White to off-white solid (predicted) | Not specified | Yellow crystals[2] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Not specified | Soluble in methanol[2] |
| CAS Number | Not assigned | 832118-87-3 | Not available |
Synthesis
A definitive, published synthesis protocol for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is not currently available. However, a highly plausible and adaptable synthetic route can be derived from the established synthesis of the analogous compound, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2]. The proposed method involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride.
Experimental Protocol: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
This protocol is adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2].
Materials:
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Ethyl piperidine-4-carboxylate
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Benzenesulfonyl chloride
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Triethylamine (or another suitable base, e.g., pyridine)
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Dichloromethane (or another suitable aprotic solvent, e.g., toluene)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.
Spectral Data
Specific spectral data for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is not published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar N-phenylsulfonylpiperidine derivatives.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.7 - 7.9 | ~129 |
| Phenyl-H (meta, para) | 7.5 - 7.7 | ~127, ~133 |
| Piperidine-H (2,6 axial) | ~3.6 | ~46 |
| Piperidine-H (2,6 equatorial) | ~2.8 | ~46 |
| Piperidine-H (3,5 axial) | ~1.9 | ~28 |
| Piperidine-H (3,5 equatorial) | ~1.6 | ~28 |
| Piperidine-H (4) | ~2.5 | ~41 |
| -OCH₂CH₃ | ~4.1 (quartet) | ~61 |
| -OCH₂CH₃ | ~1.2 (triplet) | ~14 |
| Carbonyl C=O | - | ~174 |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, the broader class of N-arylsulfonylpiperidine derivatives has been investigated for various pharmacological activities. These compounds have shown potential as antibacterial, anticancer, and anti-inflammatory agents. The phenylsulfonyl moiety is a common pharmacophore in many biologically active molecules. Further research is required to elucidate the specific biological targets and signaling pathways of the title compound.
Diagram 2: Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the investigation of the biological activity of the title compound.
Conclusion
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and predicted spectral characteristics based on available data for related compounds. The information presented herein is intended to serve as a valuable resource for researchers initiating studies on this molecule and its derivatives. Further experimental validation of the predicted properties and biological activities is warranted.
